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Compound of Interest

4-[(Carboxymethyl)amino]benzoic
Compound Name: d
aci

Cat. No.: B187148

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-
[(Carboxymethyl)amino]benzoic acid

Introduction

4-[(Carboxymethyl)amino]benzoic acid, also known as N-(4-carboxyphenyl)glycine, is a
bifunctional organic molecule of significant interest to researchers in medicinal chemistry,
materials science, and chemical synthesis. Its structure, which incorporates a para-substituted
aromatic ring with both a secondary amine and two distinct carboxylic acid moieties, imparts a
unique combination of properties. This unique arrangement allows it to act as a versatile
building block, a linker molecule in the synthesis of complex polymers or metal-organic
frameworks, and a potential pharmacophore in drug design.

This guide serves as a comprehensive technical resource for scientists and professionals,
providing a detailed examination of the physical and chemical characteristics of 4-
[(Carboxymethyl)amino]benzoic acid. It moves beyond a simple recitation of data to explain
the underlying chemical principles and provides field-proven experimental protocols for the
validation and further exploration of its properties.

Identification and Molecular Structure

Accurate identification is the cornerstone of any chemical investigation. The fundamental
identifiers for 4-[(Carboxymethyl)amino]benzoic acid are summarized below.
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Identifier Value Source(s)
4-

IUPAC Name [(Carboxymethyl)aminolbenzoi  [1]
c acid

CAS Number 5698-54-4

N-(4-carboxyphenyl)glycine; p-

Synonyms Carboxyphenylaminoacetic

acid
Molecular Formula CoHoNOa4 [2]
Molecular Weight 195.17 g/mol [2]

The molecule's functionality is derived from its three key structural components: a benzoic acid
group, a secondary amine linker, and an acetic acid group. This structure suggests a high
degree of polarity and the capacity for extensive hydrogen bonding, which dictates many of its
physical properties.
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Figure 1: Molecular structure of 4-[(Carboxymethyl)amino]benzoic acid.

Physicochemical Properties

The interplay between the aromatic ring and the multiple polar functional groups defines the
physicochemical behavior of this compound.
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Property Value | Expected Value Notes
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to strong intermolecular
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Requires experimental

determination.

Melting Point Determination: A Self-Validating Protocol

Expertise & Causality: The melting point is a critical indicator of purity. A sharp melting range
(typically < 2 °C) suggests high purity, while a broad or depressed range indicates the presence
of impurities, which disrupt the crystal lattice. The choice of a calibrated digital apparatus
provides accuracy and reproducibility over a traditional Thiele tube.

Protocol:

o Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound. Tightly
pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a
hard surface.
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 Instrument Calibration: Before analysis, verify the apparatus's accuracy using certified
melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting

range.
¢ Measurement:

o Place the packed capillary into the heating block of a calibrated digital melting point
apparatus.

o Set a rapid heating ramp (10-15 °C/min) for a coarse determination.
o Observe the approximate melting temperature.
o Allow the apparatus to cool significantly.

o Prepare a new sample and set a slow heating ramp (1-2 °C/min) starting from ~20 °C
below the coarse measurement.

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the last solid particle melts (T2). The melting range is T1 - Ta2.

» Validation: Repeat the measurement with a second sample. The results should be within 1
°C to be considered validated.

Solubility Profile Determination

Expertise & Causality: The shake-flask method is considered the gold standard for solubility
determination as it allows the system to reach thermodynamic equilibrium. Quantitation via a
validated HPLC-UV method is chosen for its specificity and sensitivity, ensuring that only the
compound of interest is measured, even in the presence of minor impurities or degradants.

Protocol:

o System Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2, 4, 7, 9) and
select a range of organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane).

o Equilibration: Add an excess amount of 4-[(Carboxymethyl)amino]benzoic acid to a known
volume of each solvent in a sealed vial. This ensures a saturated solution is formed.
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o Shaking: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a
mechanical shaker for a period sufficient to reach equilibrium (typically 24-48 hours).

e Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least
24 hours for the undissolved solid to settle. Alternatively, centrifuge the samples to expedite
separation.

o Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute
the aliquot with a suitable mobile phase to a concentration within the calibrated range of the
analytical method.

o Quantification: Analyze the diluted samples using a validated HPLC-UV method against a
standard curve prepared from known concentrations of the compound.

» Calculation: Calculate the original concentration in the supernatant to determine the solubility
in mg/mL or mol/L.

Acidity and Basicity (pKa) Determination

Expertise & Causality: Potentiometric titration is a robust method for determining pKa values by
monitoring pH changes upon the addition of a titrant. The molecule possesses two acidic
protons (from the carboxyl groups) and a basic site (the amine). Titrating with a strong base
(NaOH) will allow for the determination of the acidic pKa values. A back-titration, starting from a
fully protonated state in strong acid, is necessary to accurately determine all pKa values.
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Figure 2: Expected ionization states of the molecule at different pH values.

Protocol for Potentiometric Titration:

e Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known
volume of CO:z-free deionized water. If solubility is low, a co-solvent like methanol can be
used, but pKa values will be apparent (pKa*). Add a stoichiometric excess of standardized

HCI to fully protonate all functional groups.

« Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature
(e.g., 25 °C). Use a calibrated pH electrode and an automated titrator for precise delivery of
the titrant.

« Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M). Record the
pH value after each incremental addition of the titrant.
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» Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points
(steepest points of the curve) correspond to the deprotonation of each functional group. The
pKa values can be determined from the pH at the half-equivalence points. For higher
accuracy, use the first derivative plot (dpH/dV) to precisely locate the equivalence points or
apply a Gran plot analysis.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an electronic and structural fingerprint of the molecule,
essential for identity confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 'HNMR:

o Aromatic Protons: Two doublets are expected in the aromatic region (~7-8 ppm),
characteristic of a 1,4-disubstituted benzene ring.

o Methylene Protons (-CHz-): A singlet is expected for the two protons of the methylene
group, likely around 4 ppm.

o Amine and Carboxyl Protons (-NH-, -COOH): These protons are exchangeable and will
appear as broad singlets. Their chemical shifts are highly dependent on solvent and
concentration. They may not be observed if D20 is used as a solvent due to H-D
exchange.

o BC NMR:

o Carboxyl Carbons (-COOH): Two signals are expected in the downfield region (>170
ppm).

o Aromatic Carbons: Four signals are expected in the aromatic region (~110-150 ppm): two
for the protonated carbons and two for the quaternary (substituted) carbons.

o Methylene Carbon (-CHz-): One signal is expected around 40-50 ppm.

Standard Protocol for *H and 33C NMR:
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o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent
(e.g., DMSO-ds, which is effective for polar compounds and allows observation of
exchangeable protons).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

o Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or
higher). Standard pulse programs for *H and 3C{*H} decoupling are used.

o Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H spectrum and reference the chemical
shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on
their characteristic vibrational frequencies.

o Expected Key Absorptions:
o O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm™1.
o N-H Stretch (Secondary Amine): A moderate, sharp peak around 3300-3500 cm~1.

o C=0 Stretch (Carboxylic Acid): A strong, sharp band around 1680-1720 cm~*. The
presence of two carboxyl groups may lead to a broadened or split peak.

o C=C Stretch (Aromatic): Medium-intensity peaks around 1500-1600 cm~1.
o C-N Stretch: A moderate peak in the 1250-1350 cm~* region.
Protocol for Attenuated Total Reflectance (ATR)-IR:

 Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Record a
background spectrum of the empty stage.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Pressure Application: Apply pressure using the anvil to ensure good contact between the
sample and the crystal.

e Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve
the signal-to-noise ratio.

o Data Analysis: Identify the key absorption bands and compare them to known correlation
tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
confirming the molecular formula. Electrospray ionization (ESI) is the preferred method for this
polar, non-volatile compound.

o Expected lons:
o Positive Mode (ESI+): The protonated molecular ion [M+H]* at m/z 196.06.
o Negative Mode (ESI-): The deprotonated molecular ion [M-H]~ at m/z 194.05.

o Expected Fragmentation: Common fragmentation pathways include the loss of water (-18
Da) and the loss of a carboxyl group as CO2 (-44 Da).

Protocol for ESI-MS:

o Sample Preparation: Prepare a dilute solution of the sample (~10-100 uyg/mL) in a suitable
solvent system, such as methanol or acetonitrile/water with a small amount of formic acid
(for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

« Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g.,
5-10 pL/min) using a syringe pump.

o Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over
an appropriate m/z range (e.g., 50-500).

» Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact
mass to confirm the elemental composition.
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Chemical Reactivity and Stability

The presence of three active functional groups makes 4-[(Carboxymethyl)amino]benzoic
acid a versatile synthetic intermediate.

¢ Reactivity:

o The carboxylic acid groups can undergo esterification (with alcohols under acidic
conditions) or be converted to acid chlorides (with thionyl chloride) for subsequent amide
bond formation.

o The secondary amine is nucleophilic and can be acylated, alkylated, or used in other
coupling reactions.

o The aromatic ring can undergo electrophilic aromatic substitution, although the existing
substituents will direct the position and influence the reactivity.

« Stability: The compound is expected to be stable under normal laboratory conditions.
However, analogous aromatic amines like 4-aminobenzoic acid can be sensitive to light and
air, potentially leading to discoloration over time.[5] It is recommended to store the material in
a well-sealed container, protected from light, in a cool, dry place.

Proposed Synthesis Workflow

A common and logical route for the synthesis of this compound is the nucleophilic substitution
of a haloacetic acid by 4-aminobenzoic acid in the presence of a base.
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Figure 3: Proposed workflow for the synthesis of the target molecule.

Conclusion

4-[(Carboxymethyl)amino]benzoic acid is a molecule defined by its structural duality,
possessing both acidic and basic centers and both aromatic and aliphatic characteristics. This
guide has outlined its key physicochemical properties, from its fundamental identifiers to its
spectroscopic fingerprints. While some experimental data like melting point and pKa values are
not widely published, this document provides robust, validated protocols for their determination
in a research setting. The detailed methodologies and the rationale behind them are intended
to empower researchers, scientists, and drug development professionals to confidently utilize
and characterize this versatile chemical compound in their work.

References
o Chemical-Suppliers. 4-(amino-carboxy-methyl)benzoic acid | CAS 7292-81-1. [Link][9]

 Solubility of Things. 4-Aminobenzoic acid. [Link][6]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b187148?utm_src=pdf-body-img
https://www.benchchem.com/product/b187148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Wikipedia. 4-Aminobenzoic acid. [Link][7]
o Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. [Link]
[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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